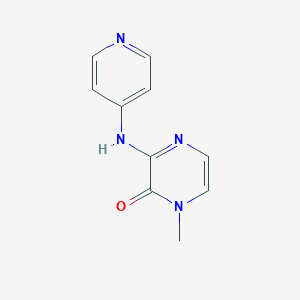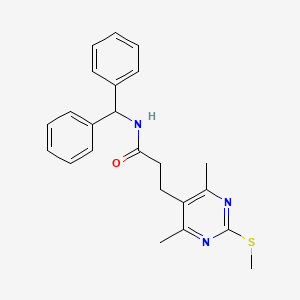
(4-Chlorophenyl)(4-(6-(piperidin-1-yl)pyridazin-3-yl)piperazin-1-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-Chlorophenyl)(4-(6-(piperidin-1-yl)pyridazin-3-yl)piperazin-1-yl)methanone is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. This compound is a piperazine derivative and has been found to exhibit various biochemical and physiological effects.
科学的研究の応用
Arylpiperazine Derivatives in Clinical Applications
Arylpiperazine derivatives have reached clinical application stages, mainly for treating depression, psychosis, or anxiety. Notably, compounds such as buspirone, nefazodone, trazodone, aripiprazole, perospirone, and ziprasidone undergo extensive pre-systemic and systemic metabolism, including N-dealkylation to 1-aryl-piperazines, which are known for their variety of serotonin receptor-related effects. These metabolites have extensive tissue distribution, including the brain, which is their target site for most arylpiperazine derivatives. The individual variability in metabolite-to-parent drug ratios among individuals highlights the importance of understanding the pharmacokinetic profiles of these compounds for their effective application in treating mental health disorders (Caccia, 2007).
Tuberculosis Treatment
Macozinone, a piperazine-benzothiazinone, is undergoing clinical studies for the treatment of tuberculosis (TB). This compound targets decaprenylphospohoryl ribose oxidase DprE1, crucial in the synthesis of essential arabinan polymers of the cell wall in Mycobacterium tuberculosis. The optimism surrounding its development towards more efficient TB drug regimens underscores the potential of piperazine derivatives in combating infectious diseases (Makarov & Mikušová, 2020).
Dopamine D2 Receptor Ligands and Neuropsychiatric Disorders
Dopamine D2 receptor (D2R) ligands, which include arylpiperazine derivatives, play a significant role in treating schizophrenia, Parkinson's disease, depression, and anxiety. The typical pharmacophore for high D2R affinity consists of an aromatic moiety, cyclic amine, central linker, and aromatic/heteroaromatic lipophilic fragment, demonstrating the chemical versatility and therapeutic potential of these compounds in addressing neuropsychiatric disorders (Jůza et al., 2022).
Design and Synthesis of Ligands for D2-like Receptors
The design and evaluation of ligands for D2-like receptors, involving arylcycloalkylamines such as phenyl piperidines and piperazines, further illustrate the potential of these compounds in developing antipsychotic agents. The exploration of key pharmacophoric groups in these compounds emphasizes their role in enhancing potency and selectivity for D2-like receptors, critical for the therapeutic management of mental health conditions (Sikazwe et al., 2009).
Antitubercular Activity
Piperazine and its analogues have also been reviewed for their antitubercular activity, indicating a promising avenue for the development of new treatments against Mycobacterium tuberculosis, including multidrug-resistant and extremely drug-resistant strains. This highlights the importance of structural modifications and the exploration of novel derivatives for enhancing anti-TB activity (Girase et al., 2020).
特性
IUPAC Name |
(4-chlorophenyl)-[4-(6-piperidin-1-ylpyridazin-3-yl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24ClN5O/c21-17-6-4-16(5-7-17)20(27)26-14-12-25(13-15-26)19-9-8-18(22-23-19)24-10-2-1-3-11-24/h4-9H,1-3,10-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMFIPAKCWADTGB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=NN=C(C=C2)N3CCN(CC3)C(=O)C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24ClN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Chlorophenyl)(4-(6-(piperidin-1-yl)pyridazin-3-yl)piperazin-1-yl)methanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

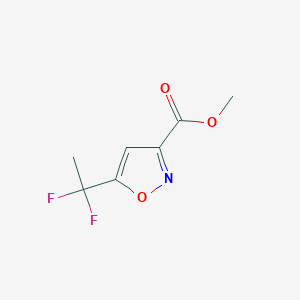
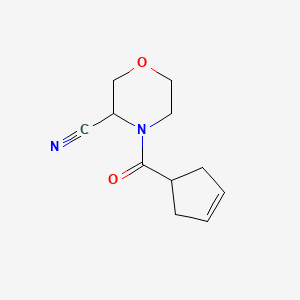

![3-[2-[4-[3-(3,5-Dimethylpyrazol-1-yl)-6-oxopyridazin-1-yl]piperidin-1-yl]-2-oxoethyl]-1,3-benzoxazol-2-one](/img/structure/B2634284.png)
![1-(3,4-dimethylphenyl)-6-methoxy-3-(4-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2634285.png)
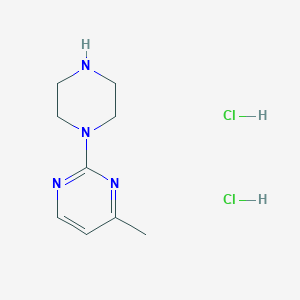
![2-((6-benzyl-2-ethyl-7-oxo-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)-N-(2-methoxyphenyl)acetamide](/img/structure/B2634288.png)
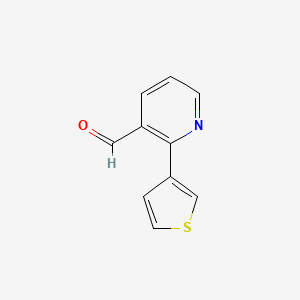

![2,3,6-Trimethyl-4-oxo-3,4-dihydrofuro[2,3-d]pyrimidine-5-carboxylic acid](/img/structure/B2634291.png)
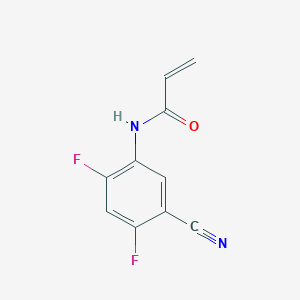
![8-ethoxy-3-(3-methoxyphenyl)-1-(3-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2634295.png)
